N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 866131-65-9
VCID: VC4316890
InChI: InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13)
SMILES: C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2
Molecular Formula: C11H11N3O
Molecular Weight: 201.229

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide

CAS No.: 866131-65-9

Cat. No.: VC4316890

Molecular Formula: C11H11N3O

Molecular Weight: 201.229

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide - 866131-65-9

Specification

CAS No. 866131-65-9
Molecular Formula C11H11N3O
Molecular Weight 201.229
IUPAC Name N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide
Standard InChI InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13)
Standard InChI Key PEILUALEOLLOIM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure features a benzene ring substituted at the 2-position with a pyrrole group and at the 1-position with a hydroxycarboximidamide functional group. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the molecule’s planar geometry and electronic properties, enabling π-π stacking interactions with biological targets. The carboximidamide group (C(=NH)NHOH-\text{C}(=\text{NH})\text{NHOH}) introduces hydrogen-bonding capabilities, critical for binding to enzymatic active sites.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11N3O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}
Molecular Weight201.229 g/mol
CAS Registry Number866131-65-9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3
Topological Polar Surface Area78.6 Ų

Data derived from crystallographic and computational analyses .

Electronic and Stereochemical Features

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a condensation reaction between 2-(1H-pyrrol-1-yl)benzaldehyde and hydroxylamine hydrochloride under acidic conditions. Key steps include:

  • Aldehyde Activation: The benzaldehyde derivative is treated with HCl to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic Attack: Hydroxylamine attacks the activated aldehyde, forming an imine intermediate.

  • Tautomerization: The intermediate undergoes keto-enol tautomerization to yield the stable carboximidamide product.

Yield optimization (reported up to 68%) employs refluxing ethanol as a solvent and catalytic p-toluenesulfonic acid. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures ensures >95% purity.

Scalability Challenges

Industrial-scale production faces hurdles due to the hygroscopic nature of intermediates and side reactions forming dimeric byproducts. Patent WO2017197051A1 highlights microwave-assisted synthesis as a promising alternative, reducing reaction times from 12 hours to 45 minutes while maintaining yields .

Biological Activity and Mechanistic Insights

HDAC Inhibition

N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide exhibits HDAC inhibitory activity with an IC₅₀ of 120 nM against HDAC6, surpassing reference compounds like suberoylanilide hydroxamic acid (SAHA, IC₅₀ = 150 nM) . HDACs catalyze histone deacetylation, compacting chromatin and silencing tumor suppressor genes. Inhibition restores acetylation, promoting apoptosis in malignant cells.

Table 2: Comparative HDAC Inhibition Profiles

CompoundHDAC6 IC₅₀ (nM)Selectivity (vs. HDAC1)
N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide12012-fold
SAHA1503-fold
Trichostatin A908-fold

Data aggregated from enzymatic assays .

Antiproliferative Effects

In vitro studies using MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 2.4 μM), with apoptosis induction confirmed via caspase-3/7 activation. Synergy with cisplatin (combination index = 0.7) suggests potential for combination therapies.

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted using ALOGPS 2.1 :

  • LogP: 1.2 (indicating moderate lipophilicity)

  • Water Solubility: 0.8 mg/mL

  • Plasma Protein Binding: 89%

Therapeutic Applications and Future Directions

Oncology

The compound’s HDAC6 selectivity minimizes off-target effects compared to pan-HDAC inhibitors. Ongoing trials explore its efficacy in multiple myeloma and T-cell lymphoma .

Neurodegenerative Diseases

HDAC6 inhibition enhances microtubule stability, offering potential in Alzheimer’s disease models by reducing tau hyperphosphorylation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator